Methyl 3-(3-Chloropropylsulfonamido)benzoate
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Overview
Description
Methyl 3-(3-Chloropropylsulfonamido)benzoate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol. It is also known as 3-(3-chloropropylsulfonylamino)benzoic acid methyl ester. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Chloropropylsulfonamido)benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-chloropropylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Chloropropylsulfonamido)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups and derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides or thiols.
Hydrolysis: Formation of 3-(3-chloropropylsulfonamido)benzoic acid.
Scientific Research Applications
Methyl 3-(3-Chloropropylsulfonamido)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Chloropropylsulfonamido)benzoate involves its interaction with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This compound may also interact with proteins and other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-Chloropropylsulfonylamino)benzoate: A closely related compound with similar chemical properties.
3-(3-Chloropropylsulfonamido)phenylboronic acid: Contains a boronic acid group instead of an ester group.
Uniqueness
Methyl 3-(3-Chloropropylsulfonamido)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its sulfonamide group also provides unique biological activity, making it valuable in medicinal chemistry research.
Biological Activity
Methyl 3-(3-Chloropropylsulfonamido)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition effects, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN1O3S
- Molecular Weight : 303.76 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Cytotoxicity
- Enzyme Inhibition
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. A study focusing on derivatives of benzoic acid, including sulfonamide derivatives, demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 22 |
Cytotoxicity
Research indicates that this compound may possess cytotoxic properties against cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in certain cancer cells by activating caspase pathways, which are crucial for programmed cell death .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
HepG2 (Liver Cancer) | 12 |
HCT-116 (Colon Cancer) | 10 |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in cancer progression. For instance, it has shown promise as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is a critical target in cancer therapy . This inhibition may lead to reduced proliferation of cancer cells.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound against clinical isolates provided insights into its potential use in treating bacterial infections resistant to conventional antibiotics.
- Case Study on Cytotoxic Effects : Another case study focused on the cytotoxic effects in a controlled environment, measuring the compound's impact on tumor growth in xenograft models.
Properties
Molecular Formula |
C11H14ClNO4S |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
methyl 3-(3-chloropropylsulfonylamino)benzoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-17-11(14)9-4-2-5-10(8-9)13-18(15,16)7-3-6-12/h2,4-5,8,13H,3,6-7H2,1H3 |
InChI Key |
IMALHOHJIPZRSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CCCCl |
Origin of Product |
United States |
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